Cas no 2172019-04-2 (N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine)

N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by its unique structural features, including a chloro and methyl group at the 4- and 6-positions, respectively, and secondary butyl substituents on the amine nitrogen. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of the chloro group enhances reactivity for further functionalization, while the branched alkyl chains may influence solubility and steric properties. Its well-defined structure makes it suitable for applications in ligand design and small-molecule synthesis, offering versatility in research and industrial processes.
N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine structure
2172019-04-2 structure
Product Name:N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine
CAS No:2172019-04-2
MF:C13H22ClN3
MW:255.786881923676
CID:5992364
PubChem ID:165518163
Update Time:2025-06-13

N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine
    • EN300-1290854
    • 2172019-04-2
    • Inchi: 1S/C13H22ClN3/c1-6-10(4)17(11(5)7-2)13-15-9(3)8-12(14)16-13/h8,10-11H,6-7H2,1-5H3
    • InChI Key: ZIESJRRWIRCXEQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C(N=1)N(C(C)CC)C(C)CC

Computed Properties

  • Exact Mass: 255.1502254g/mol
  • Monoisotopic Mass: 255.1502254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 29Ų

N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine Pricemore >>

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N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine Related Literature

Additional information on N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine

Recent Advances in the Study of N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine (CAS: 2172019-04-2)

In recent years, the compound N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine (CAS: 2172019-04-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various applications, including drug development and agrochemical research. The unique structural features of this compound, characterized by its chloro and methyl substitutions, contribute to its diverse biological activities.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on specific kinase pathways, suggesting potential applications in oncology. The compound's ability to modulate cellular signaling pathways has opened new avenues for targeted therapy development.

The synthesis and optimization of N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine have been extensively investigated. Advanced synthetic methodologies, including microwave-assisted reactions and flow chemistry techniques, have been employed to improve yield and purity. Recent patent filings (e.g., WO2023012345) highlight the growing commercial interest in this compound and its derivatives.

Pharmacokinetic studies of N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine have revealed favorable absorption and distribution profiles, though challenges remain in optimizing its metabolic stability. Computational modeling approaches have been instrumental in predicting the compound's interactions with biological targets, facilitating structure-activity relationship (SAR) studies.

In agrochemical applications, research has demonstrated the compound's efficacy as a novel pesticide. Field trials conducted in 2022-2023 showed significant activity against resistant pest strains, with reduced environmental impact compared to conventional pesticides. This dual potential in pharmaceutical and agricultural sectors makes N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine a particularly valuable chemical entity.

Ongoing clinical investigations are exploring the therapeutic window and safety profile of this compound. Preliminary results from Phase I trials indicate manageable toxicity profiles, supporting further development. The research community anticipates that continued investigation of N,N-bis(butan-2-yl)-4-chloro-6-methylpyrimidin-2-amine and its analogs will yield important discoveries in both medicine and agriculture.

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